molecular formula C26H58O9Si6 B1586835 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane CAS No. 80722-63-0

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane

Cat. No.: B1586835
CAS No.: 80722-63-0
M. Wt: 683.2 g/mol
InChI Key: JCMFXEIQKSSNTG-UHFFFAOYSA-N
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Description

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is a siloxane-based compound with the molecular formula C26H58O9Si6. It is known for its unique structure, which includes methacryloxy groups and trimethylsiloxy groups. This compound is used in various applications due to its chemical properties, such as hydrophobicity and reactivity.

Scientific Research Applications

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of siloxane-based polymers and copolymers.

    Biology: In the development of biocompatible materials for medical devices and implants.

    Medicine: As a component in dental materials, such as rebase materials and denture bases, due to its hydrophobic properties and mechanical strength.

    Industry: In the production of coatings, adhesives, and sealants with enhanced durability and resistance to environmental factors.

Safety and Hazards

The safety data sheet for 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane suggests that it causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Biochemical Analysis

Biochemical Properties

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, facilitating or inhibiting their activity. The interactions are primarily through the methacryloxy groups, which can form covalent bonds with the active sites of enzymes, altering their conformation and activity. Additionally, the trimethylsiloxy groups provide hydrophobic interactions that can stabilize enzyme-substrate complexes, enhancing the efficiency of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression related to cell growth and differentiation. Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can interact with DNA-binding proteins, influencing gene expression by altering the transcriptional activity of specific genes. These interactions are facilitated by the methacryloxy and trimethylsiloxy groups, which provide both covalent and non-covalent binding sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and exposure time of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic efficiency. At high doses, it can become toxic, leading to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, influencing the metabolism of various substrates. The compound can alter metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside, it can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. These targeting signals are often mediated by the methacryloxy and trimethylsiloxy groups, which provide binding sites for transport proteins and other cellular machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane typically involves the reaction of methacryloxypropyltrimethoxysilane with a disiloxane compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure the proper formation of the siloxane bonds.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane undergoes various chemical reactions, including:

    Polymerization: The methacryloxy groups can undergo free radical polymerization to form cross-linked polymer networks.

    Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.

    Condensation: Catalysts such as tin octoate or titanium alkoxides are employed to facilitate the condensation reactions.

Major Products

    Polymerization: Cross-linked polymer networks with enhanced mechanical properties.

    Hydrolysis and Condensation: Siloxane-based materials with varying degrees of cross-linking and mechanical strength.

Mechanism of Action

The compound exerts its effects through the reactivity of its methacryloxy and trimethylsiloxy groups. The methacryloxy groups participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting materials. The trimethylsiloxy groups contribute to the hydrophobicity and stability of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methacryloxypropyltrimethoxysilane
  • Methacryloxypropyltris(trimethylsiloxy)silane
  • 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane

Uniqueness

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is unique due to its combination of methacryloxy and trimethylsiloxy groups, which provide both reactivity and hydrophobicity. This dual functionality makes it particularly valuable in applications requiring durable, water-resistant materials with strong mechanical properties.

Properties

IUPAC Name

3-[[3-(2-methylprop-2-enoyloxy)propyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H58O9Si6/c1-23(2)25(27)29-19-17-21-40(31-36(5,6)7,32-37(8,9)10)35-41(33-38(11,12)13,34-39(14,15)16)22-18-20-30-26(28)24(3)4/h1,3,17-22H2,2,4-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMFXEIQKSSNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](CCCOC(=O)C(=C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H58O9Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373501
Record name {1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane-3,5-diyl}di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80722-63-0
Record name 1,1′-[[1,1,3,3-Tetrakis[(trimethylsilyl)oxy]-1,3-disiloxanediyl]di-3,1-propanediyl] bis(2-methyl-2-propenoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80722-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane-3,5-diyl}di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[[1,1,3,3-tetrakis[(trimethylsilyl)oxy]-1,3-disiloxanediyl]di-3,1-propanediyl] ester
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Record name 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane
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Synthesis routes and methods

Procedure details

1.3-Bis(γ-methacryloxypropyl)-1,1,3,3-tetra(trimethylsiloxy)disiloxane (TETRA) was prepared following the same procedure as in Example (b) with 0.1 mole of γ-methacryloxypropyltrimethoxysilane (MEMO) and 0.2 mole of chlorotrimethylsilane.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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